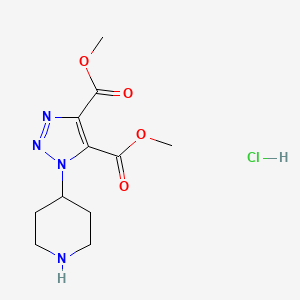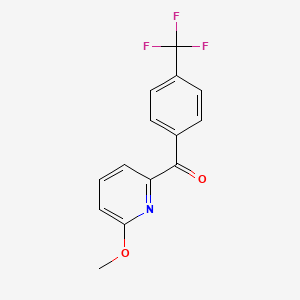
6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine
Übersicht
Beschreibung
6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 . It’s also known as Methanone, (6-methoxy-2-pyridinyl)[4-(trifluoromethyl)phenyl]- .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine contains a pyridine ring, a trifluoromethyl group, and a methoxy group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research into the synthesis and molecular structure of related heterocyclic ligands demonstrates the versatility of pyridine derivatives in forming complex molecular structures. For instance, the synthesis of new O/N/O ligands involving pyridine frameworks has been explored, highlighting their potential in forming intricate molecular structures through X-ray analysis (Silva et al., 1997). Such studies indicate the relevance of pyridine derivatives in the development of new chemical entities with specific structural characteristics.
Antibacterial and Antifungal Activity
Pyridine nucleus plays a significant role in various fields including medicine, where its derivatives have been synthesized for biological activity assessments. The study on the antibacterial and antifungal activity of pyridine derivatives shows some compounds demonstrating moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting the potential of pyridine derivatives in therapeutic applications (Bhuva et al., 2015).
Corrosion Inhibition
The corrosion inhibition properties of pyridine derivatives on mild steel in hydrochloric acid have been investigated, with findings showing significant inhibition effects. This highlights the application of pyridine derivatives in industrial chemistry for protecting metals against corrosion, thereby extending their service life and reducing maintenance costs (Ansari et al., 2015).
Liquid Crystalline Behavior
The study of hydrogen-bonded complexes of pyridine derivatives reveals their potential in creating materials with specific liquid crystalline behaviors. Such materials have applications in displays, sensors, and other electronic devices, indicating the versatility of pyridine derivatives in advanced material science (Walker et al., 2020).
Novel Heterocyclic Compounds Synthesis
Research into the synthesis of novel heterocyclic compounds from pyridine derivatives showcases the role of these compounds in creating new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. The development of polycyclic heteroaromatic compounds through versatile reaction strategies opens new avenues for chemical synthesis (Patankar et al., 2008).
Eigenschaften
IUPAC Name |
(6-methoxypyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-12-4-2-3-11(18-12)13(19)9-5-7-10(8-6-9)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLGYSKQHJFCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



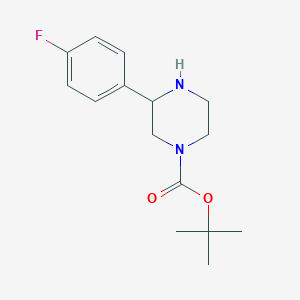
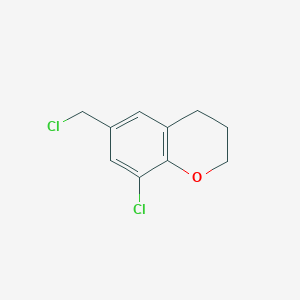
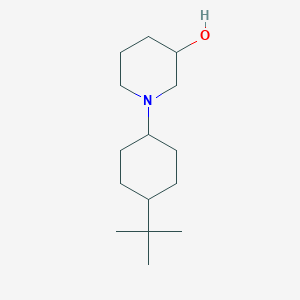
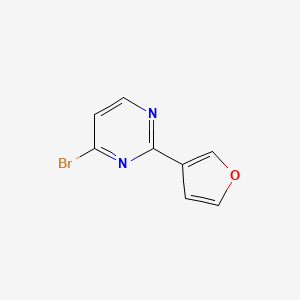
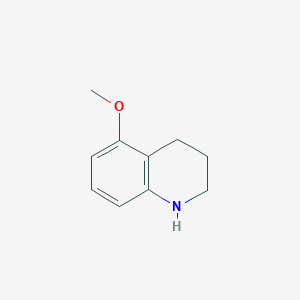
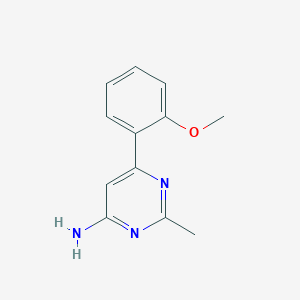
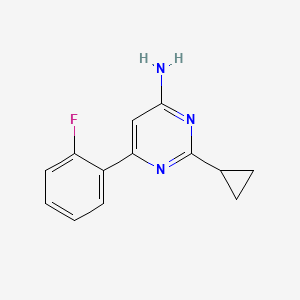


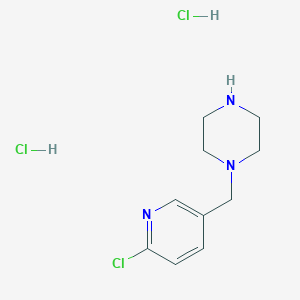
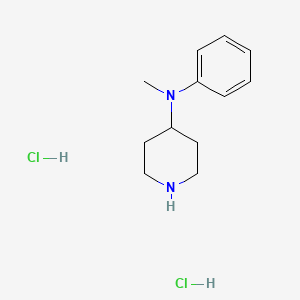
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)
